molecular formula C18H18ClN3O2 B195979 8-Hydroxyloxapine CAS No. 61443-77-4

8-Hydroxyloxapine

Cat. No. B195979
CAS RN: 61443-77-4
M. Wt: 343.8 g/mol
InChI Key: VNJRIWXLPIYFGI-UHFFFAOYSA-N
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Description

8-Hydroxyloxapine is a metabolite of Loxapine, an antipsychotic medication . It is formed in the body through the metabolic processes involving cytochrome P450 (CYP) isozymes .


Molecular Structure Analysis

The molecular formula of 8-Hydroxyloxapine is C18H18ClN3O2 . The exact structure can be found in databases like PubChem .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Metabolite Quantification: 8-Hydroxyloxapine, a metabolite of loxapine, has been quantified alongside other metabolites in human plasma using LC-MS/MS. This aids in understanding the drug's metabolism and disposition (Meng et al., 2017).
  • Interspecies Metabolism Variability: Studies have explored interspecies variability in loxapine metabolism, highlighting hydroxylation pathways, including 8-hydroxyloxapine formation, in liver microsomes of various species (Bun, Voeurng, & Bun, 2003).
  • Brain Distribution: Research on loxapine and its metabolites, including 8-hydroxyloxapine, in rat brain regions, plasma, and cerebrospinal fluid, contributes to understanding their roles in neurotherapeutics (Wong, Wo, & Zuo, 2012).

Enzymatic Activity

  • Enzyme Involvement: In vitro studies have identified specific hepatic cytochrome P450 enzymes responsible for the oxidative metabolism of loxapine to 8-hydroxyloxapine and other metabolites (Luo et al., 2011).

Neuropharmacology

  • Neural Plasticity in Epileptic Rats: 8-Hydroxy-dipropylaminotetralin, a related compound, has shown effects on neural plasticity in epileptic rats with depression, suggesting a potential therapeutic application (Yang, Sun, Li, & Shen, 2012).

Other Research Applications

  • Antidepressant Stereochemistry: Research into the stereoselective analysis of antidepressant enantiomers, including 8-hydroxymirtazapine, contributes to understanding their pharmacokinetics and therapeutic potential (Paus et al., 2004).

properties

IUPAC Name

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-21-6-8-22(9-7-21)18-14-10-12(19)2-4-16(14)24-17-5-3-13(23)11-15(17)20-18/h2-5,10-11,23H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNJRIWXLPIYFGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=C(C=CC(=C3)O)OC4=C2C=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80210387
Record name 8-Hydroxyloxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxyloxapine

CAS RN

61443-77-4
Record name 8-Hydroxyloxapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061443774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Hydroxyloxapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80210387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-HYDROXYLOXAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q6HMM3XRC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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